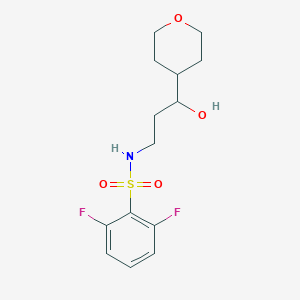

2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2NO4S/c15-11-2-1-3-12(16)14(11)22(19,20)17-7-4-13(18)10-5-8-21-9-6-10/h1-3,10,13,17-18H,4-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABOLPVCLRNGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CCNS(=O)(=O)C2=C(C=CC=C2F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. The initial step often includes the preparation of the benzenesulfonamide core, followed by the introduction of difluoro groups at the 2 and 6 positions. The hydroxy group and tetrahydro-2H-pyran-4-yl moiety are then introduced through subsequent reactions, which may involve protection and deprotection steps to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.

Scientific Research Applications

Biological Activities

Research indicates that 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide exhibits various biological activities that make it a candidate for therapeutic applications:

- Anticancer Activity : The compound has shown promise in inhibiting specific cancer cell lines by targeting key regulatory proteins involved in cell proliferation and survival. For instance, it has been studied for its effects on cyclin-dependent kinase (CDK) pathways, which are crucial for cancer cell cycle regulation .

- Cholesterol Regulation : Preliminary studies suggest that this compound may influence lipid metabolism, potentially lowering low-density lipoprotein (LDL) cholesterol levels and triglycerides. Such effects are mediated through interactions with thyroid hormone receptors, particularly THR-β, which play a role in lipid homeostasis .

- Anti-inflammatory Properties : The sulfonamide moiety is known for its anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators .

Applications in Scientific Research

The applications of 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide extend beyond basic research to practical applications in various fields:

Drug Development

The compound is being investigated as a lead molecule in drug discovery programs aimed at developing new therapeutics for cancer and metabolic disorders. Its unique structural features allow for modifications that can enhance potency and selectivity against target proteins.

Chemical Synthesis

Due to its distinct chemical structure, this compound serves as an intermediate in synthesizing more complex molecules within pharmaceutical chemistry. Researchers explore its reactivity to develop new synthetic pathways that could yield novel therapeutic agents.

Case Studies

- Case Study on Anticancer Efficacy : In vitro studies demonstrated that derivatives of this compound effectively inhibited the growth of specific cancer cell lines by inducing apoptosis through the modulation of CDK pathways .

- Lipid Metabolism Study : A clinical trial involving healthy volunteers indicated that administration of this compound resulted in significant reductions in LDL cholesterol levels without adverse effects on thyroid function, highlighting its potential as a therapeutic agent for hyperlipidemia .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide would depend on its specific application. In biological systems, it may interact with enzymes or proteins through hydrogen bonding, hydrophobic interactions, or covalent bonding. The difluoro groups and sulfonamide moiety could play a role in binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

a. 2,6-Difluoro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]benzenesulfonamide (BG15488, CAS: 2034404-77-6)

- Key Differences : Replaces the tetrahydro-2H-pyran-4-yl group with a thiophen-3-yl moiety.

- Solubility: Thiophene’s hydrophobicity may reduce aqueous solubility relative to the target compound.

- Molecular Weight : 333.374 g/mol .

b. 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Key Differences : Features a chromen-4-one core and pyrazolopyrimidine group, increasing structural complexity.

- Implications: Pharmacological Potential: The chromene and pyrimidine moieties suggest kinase inhibition activity, distinct from the simpler sulfonamide scaffold of the target compound. Physical Properties: Higher molecular weight (589.1 g/mol) and melting point (175–178°C) due to extended conjugation .

c. N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}-2-(2-fluorophenoxy)acetamide (BG15489, CAS: 1060332-55-9)

Comparative Data Table

*Calculated based on molecular formula (C14H18F2N2O4S).

Biological Activity

2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features and biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H19F2NO4S

- Molecular Weight : 335.37 g/mol

- CAS Number : 2034539-03-0

The biological activity of 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide can be attributed to its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). These receptors play a crucial role in signal transduction and are involved in numerous physiological processes.

GPCR Interaction

Research indicates that compounds similar to benzenesulfonamides can modulate GPCR activity, influencing pathways related to inflammation, pain modulation, and cellular signaling. The specific interactions of this compound with GPCRs remain an area for further investigation but suggest potential therapeutic applications in treating conditions such as chronic pain and inflammatory diseases .

Biological Activity Overview

The biological activity of this compound encompasses several key areas:

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights that may be applicable to 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.